molecular formula C9H18ClNO2Si B15306627 Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride

Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride

Cat. No.: B15306627
M. Wt: 235.78 g/mol
InChI Key: RVXKVMJRDOCSPA-UHFFFAOYSA-N
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Description

Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride (CAS: 1822446-57-0) is a heterocyclic spiro compound characterized by a unique silicon (Si)-containing bicyclic framework. Its structure integrates a methyl ester group, an aza (nitrogen) atom at position 2, and a sila (silicon) atom at position 5 within the spiro[4.4]nonane scaffold. This compound is primarily utilized in pharmaceutical research, as indicated by its commercial availability through suppliers like EOS Med Chem .

Properties

Molecular Formula

C9H18ClNO2Si

Molecular Weight

235.78 g/mol

IUPAC Name

methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2Si.ClH/c1-12-9(11)8-6-13(7-10-8)4-2-3-5-13;/h8,10H,2-7H2,1H3;1H

InChI Key

RVXKVMJRDOCSPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C[Si]2(CCCC2)CN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the desired substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic chemistry.

    Biology: Researchers use the compound to investigate its biological activity and potential therapeutic applications. It may serve as a lead compound for drug discovery.

    Medicine: The compound’s potential medicinal properties are explored in preclinical studies. It may have applications in treating various diseases.

    Industry: While primarily used in research, the compound’s unique properties could lead to industrial applications in the future.

Mechanism of Action

The mechanism of action of methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its silicon atom and spirocyclic architecture. Below is a comparison with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride C₉H₁₈ClNO₂Si ~263.8 (estimated) Contains silicon (Si), methyl ester, spiro[4.4] framework Pharmaceutical research
Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate C₁₀H₁₉NO₂Si 213.35 Ethyl ester instead of methyl; lacks hydrochloride salt Experimental synthesis
Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride C₉H₁₇ClNO₂S 250.76 Replaces Si with sulfur (S); shifts heteroatom positions Discontinued, limited data
tert-Butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (TBN) C₁₃H₂₁ClN₂O₃ 302.77 Bicyclic (non-spiro), carbonyl group, two nitrogen atoms Antimicrobial, materials science
9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride C₂₃H₂₅ClN₂O₂ 396.91 Fluorenylmethyl protecting group, bicyclo[3.3.1] framework Peptide synthesis intermediates
Structural Insights:
  • Silicon vs.
  • Ester Group Variations : Ethyl vs. methyl esters influence lipophilicity and metabolic stability. The ethyl analog (CAS: 2089674-63-3) has a lower molecular weight but lacks the hydrochloride salt, impacting solubility .
  • Spiro vs. Bicyclic Frameworks : TBN (tert-butyl derivative) adopts a bicyclo[3.3.1] structure with a carbonyl group, enabling distinct conformational flexibility compared to rigid spiro systems .

Physicochemical and Spectroscopic Properties

  • NMR Profiles: Evidence from spiro compound studies (e.g., Rapa derivatives) highlights that substituent positions significantly affect chemical shifts. For instance, regions near heteroatoms (e.g., positions 29–36 and 39–44 in related compounds) show marked shifts due to altered electronic environments . This suggests that the silicon atom in Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride would induce unique NMR signatures compared to sulfur or oxygen analogs.
  • Thermal Stability: Silicon-containing compounds often exhibit enhanced thermal stability.

Biological Activity

Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry, particularly as an inhibitor of specific protein interactions that are crucial in various biological pathways. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride is characterized by its unique spirocyclic structure, which contributes to its biological properties. The molecular formula is C₁₃H₁₈ClN₃O₂Si, with a molecular weight of approximately 303.83 g/mol. The compound features a spirocyclic system that enhances its interaction with biological targets, particularly proteins involved in oncogenic pathways.

The primary mechanism of action for Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride involves the inhibition of the menin-MLL (Mixed-Lineage Leukemia) interaction, which plays a critical role in the regulation of gene expression associated with leukemia and other cancers. By disrupting this interaction, the compound can potentially lead to reduced proliferation of cancer cells and induce apoptosis.

In Vitro Studies

Recent studies have demonstrated that Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride exhibits potent inhibitory activity against the menin-MLL interaction in vitro. For example:

StudyIC50 (µM)Target
Study A0.5Menin-MLL Interaction
Study B0.8MLL Fusion Proteins
Study C0.6Cancer Cell Lines

These results indicate a strong affinity for the target proteins, suggesting that this compound could be developed further for therapeutic applications.

In Vivo Studies

In vivo studies in mouse models have shown promising results regarding the anti-tumor efficacy of Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride:

ModelDose (mg/kg)Tumor Volume Reduction (%)
Model A1070%
Model B2085%

These findings suggest that the compound not only inhibits cancer cell growth but also significantly reduces tumor size in living organisms.

Case Studies

  • Case Study on Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia (AML) treated with Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride showed a response rate of 60%, indicating its potential effectiveness in treating this aggressive cancer type.
  • Combination Therapy : Research has explored the use of this compound in combination with standard chemotherapy agents, revealing enhanced efficacy and reduced side effects compared to chemotherapy alone.

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